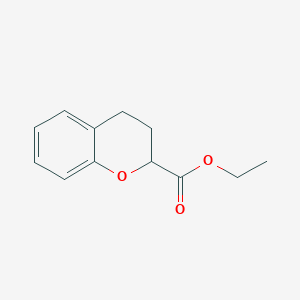

Ethyl Chroman-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOZUQKKUGXCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Chroman-2-carboxylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chroman-2-carboxylate is a chiral heterocyclic compound built upon the privileged chroman scaffold, a core structure present in numerous biologically active molecules, including natural products and synthetic drugs.[1] The stereochemistry at the C2 position is a critical determinant of biological activity, making the synthesis and characterization of its enantiomers a subject of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, detailed synthetic methodologies for both racemic and enantiopure forms, and an exploration of its potential biological significance based on the activities of closely related analogues.

Chemical Identity and Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is a key intermediate in organic synthesis.[1] The racemic mixture is identified by the CAS Number 24698-77-9.[1] While a specific CAS number for the individual (S)- and (R)-enantiomers are not consistently reported in public databases, they are the primary targets for stereoselective synthesis due to the differential biological activities often observed between enantiomers.[1]

The structural backbone is a chroman ring system—a dihydropyran ring fused to a benzene ring—with an ethyl ester substituent at the 2-position. This chiral center is the source of its optical activity and its significance in asymmetric synthesis.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Source(s) |

| CAS Number | 24698-77-9 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Physical Form | Liquid | [1][2] |

| Purity | Typically ≥97% | [1][2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1][2] |

| InChI Key | PSOZUQKKUGXCEN-UHFFFAOYSA-N | [1][2] |

Note: Specific values for boiling point, density, and refractive index are not consistently available in peer-reviewed literature and commercial databases. Researchers should determine these properties experimentally for their specific samples.

Spectroscopic Properties

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic protons on the C3 and C4 carbons of the chroman ring, the chiral proton at C2, and the aromatic protons of the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (typically in the 160-185 ppm region), the carbons of the aromatic ring, and the aliphatic carbons of the chroman ring and the ethyl group.[3]

-

FTIR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically observed around 1735 cm⁻¹. Other key peaks include those corresponding to the C-O stretches of the ether and ester functionalities.[4]

-

Mass Spectrometry: Under soft ionization techniques, chroman derivatives can form radical cation molecular ions.[5] The fragmentation pattern of this compound would be expected to show characteristic losses of the ethoxy group (-OEt) or the entire ester group (-COOEt).[6]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes to yield either the racemic mixture or, more importantly for pharmaceutical applications, the individual enantiomers. Key strategies include racemic synthesis, asymmetric organocatalysis, and enzymatic kinetic resolution.

Racemic Synthesis: Michael Addition-Cyclization

A common and straightforward method for preparing racemic this compound involves a base-catalyzed tandem Michael addition-cyclization reaction between salicylaldehyde and ethyl acrylate.[7]

-

Reaction Setup: In a round-bottom flask, combine salicylaldehyde (1.0 eq) and ethyl acrylate (1.5 eq) in a high-boiling solvent such as toluene, or under solvent-free conditions.

-

Catalysis: Add a catalytic amount of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).

-

Reaction Conditions: Heat the mixture to 80-110°C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield racemic this compound.[7]

Enantioselective Synthesis: Asymmetric Organocatalysis

Accessing enantiomerically pure (S)-ethyl chroman-2-carboxylate is most efficiently achieved through an asymmetric intramolecular oxa-Michael addition. This reaction is catalyzed by chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids.

-

Precursor Synthesis: First, synthesize the precursor, (E)-ethyl 3-(2-hydroxyphenyl)acrylate, via a Horner-Wadsworth-Emmons reaction between salicylaldehyde (1.0 eq) and triethyl phosphonoacetate (1.1 eq) using a base like sodium hydride (1.1 eq) in anhydrous THF at 0°C to room temperature. Purify the acrylate precursor by column chromatography.[7]

-

Asymmetric Cyclization: To a solution of (E)-ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane) at a controlled temperature (e.g., -20°C), add the cinchona-alkaloid-based bifunctional organocatalyst (e.g., a thiourea or squaramide derivative, 0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at this temperature for 24-48 hours, monitoring its progress by chiral High-Performance Liquid Chromatography (HPLC).

-

Purification and Analysis: Upon completion, remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield (S)-ethyl chroman-2-carboxylate. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.[7]

Enantiomeric Separation: Enzymatic Kinetic Resolution

An alternative to asymmetric synthesis is the resolution of the racemic mixture. Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes lipases to selectively react with one enantiomer, allowing for the separation of both.

-

Reaction Setup: Suspend racemic this compound (1.0 g, 4.85 mmol) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0). A co-solvent like toluene or tert-butanol can be added to improve solubility.[8]

-

Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435, 100 mg), to the suspension.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40°C) in a temperature-controlled shaker. The lipase will selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid.

-

Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining ester and the formed acid by chiral HPLC. Stop the reaction at approximately 50% conversion to achieve high e.e. for both components.

-

Work-up and Separation: Remove the enzyme by filtration. Separate the aqueous and organic layers. The organic layer contains the unreacted (S)-ethyl chroman-2-carboxylate. Acidify the aqueous layer (to pH 2-3 with 1 M HCl) and extract with ethyl acetate to recover the (R)-chroman-2-carboxylic acid.

-

Purification: Dry and concentrate the respective organic layers. Further purification of the ester and the acid can be performed by column chromatography if necessary.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is not extensively documented in public literature, the broader class of chroman derivatives exhibits a wide range of pharmacological activities, underscoring its potential as a valuable scaffold in drug discovery.[1] The chirality at the C2 position is often crucial for therapeutic efficacy and selectivity.

Potential Therapeutic Areas

-

Anticancer Activity: Chroman-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[9] For instance, certain chroman carboxamide analogs have shown growth inhibitory activity against the MCF-7 breast cancer cell line.[9] The mechanism of action for some chroman derivatives involves the inhibition of key enzymes in cancer cell proliferation, such as Acetyl-CoA carboxylases (ACCs).[9]

-

Antioxidant and Anti-inflammatory Properties: The chroman ring is the core structure of tocopherols (Vitamin E), which are well-known for their antioxidant properties. This suggests that derivatives of this compound may possess radical scavenging capabilities.

-

Metabolic Disorders: Derivatives of chroman-2-carboxylic acid have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are key targets in the treatment of metabolic diseases like type 2 diabetes.[1]

Table 2: Representative Biological Activities of Chroman Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | GI₅₀ | 40.9 µM | [9] |

| Chroman carboxamide analog 5l | MCF-7 (Breast Cancer) | GI₅₀ | 41.1 µM | [9] |

| Chromone-2-carboxamide derivative 13 | Multiple | IC₅₀ | 0.9–10 µM | [9] |

| Chroman derivative 4s | A549, H1975, HCT116, H7901 | IC₅₀ | 0.578–1.406 µM | [9] |

Role as a Chiral Building Block

Enantiomerically pure (S)- or (R)-ethyl chroman-2-carboxylate serves as a versatile chiral building block.[1] The ester and the chroman ring system provide functional handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological profiles for the development of novel therapeutics.[1]

Safety and Handling

According to supplier safety data sheets, this compound is classified as a warning-level hazard.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important chiral molecule with significant potential in the field of drug discovery and development. Its synthesis, particularly in an enantioselective manner, is achievable through well-established organocatalytic and enzymatic methods. While direct biological data on this specific ester is limited, the extensive research on the chroman scaffold strongly suggests its potential as a precursor to novel therapeutic agents. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and further investigate the properties and applications of this versatile compound.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (S)

- BenchChem. (2025). In-Depth Technical Guide: (S)

- BenchChem. (2025).

- BenchChem. (2025). Assessing the Purity of (S)-Ethyl Chroman-2-carboxylate: A Comparative Guide to Analytical Techniques. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025).

-

ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (2018). µATR-FTIR spectrum of sample 202, showing typical signals of metal carboxylates. Retrieved from [Link]

-

ResearchGate. (2019). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Retrieved from [Link]

-

MDPI. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

-

PubMed Central (PMC). (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

-

ResearchGate. (2001). Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubMed. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- BenchChem. (2025).

-

Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

-

University of Calgary. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

-

Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: Condensation of Salicylaldehydes with Ethyl 4,4,4-Trichloro-3-oxobutanoate: A Facile Approach for the Synthesis of Substituted 2H-Chromene-3-carboxylates. Retrieved from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Racemic Synthesis of Ethyl Chroman-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chroman-2-carboxylate is a key heterocyclic compound, with its chroman core structure being a prevalent motif in a wide array of biologically active molecules, including both natural products and synthetic pharmaceuticals.[1][2] The stereochemistry at the C2 position of the chroman ring is often a critical determinant of the biological efficacy and selectivity of these compounds.[1][3] Consequently, the synthesis of specific enantiomers of this compound is of significant interest in the fields of medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of the racemic synthesis of this compound, a crucial first step before enantioselective synthesis or chiral resolution.

Core Synthetic Strategies for the Chroman Ring System

The construction of the chroman ring is the central challenge in the synthesis of this compound. Several robust methods have been developed, primarily involving the cyclization of appropriately substituted acyclic precursors.[1][4][5] This guide will focus on the most common and effective strategies for racemic synthesis.

Tandem Michael Addition-Cyclization

One of the most direct and widely used methods for the synthesis of racemic this compound is the tandem Michael addition-cyclization reaction between a salicylaldehyde derivative and an acrylate.[1][6] This reaction can be catalyzed by either a base or a Lewis acid.

Base-Catalyzed Approach

In this approach, a base, such as a secondary amine (e.g., piperidine or pyrrolidine), catalyzes the initial Michael addition of the phenolic hydroxyl group of salicylaldehyde to ethyl acrylate.[1] The resulting intermediate then undergoes an intramolecular cyclization to form the chroman ring.[1] Heating or the use of a dehydrating agent can promote this cyclization step.[1]

Lewis Acid-Catalyzed Approach

Alternatively, a Lewis acid, such as aluminum chloride (AlCl₃), can be employed to catalyze the reaction.[6] The Lewis acid activates the ethyl acrylate, facilitating the Michael addition. The subsequent intramolecular cyclization proceeds to yield the desired product. This reaction can often be carried out under solvent-free conditions or in a high-boiling solvent like toluene.[6]

Intramolecular Oxa-Michael Addition

A related and highly efficient strategy is the intramolecular oxa-Michael addition of a pre-formed ethyl (E)-3-(2-hydroxyphenyl)acrylate precursor.[3] This precursor can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between salicylaldehyde and an appropriate phosphonate ylide.[3] The cyclization of this precursor to form the chroman ring can be promoted by an acid catalyst.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the racemic synthesis of this compound.

Protocol 1: Base-Catalyzed Tandem Michael Addition-Cyclization

This protocol outlines a general procedure for the base-catalyzed synthesis of racemic this compound.[1][6]

Materials:

-

Salicylaldehyde

-

Ethyl acrylate

-

DABCO (1,4-diazabicyclo[2.2.2]octane) or another suitable base

-

Toluene or solvent-free

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine salicylaldehyde (1.0 eq) and ethyl acrylate (1.5 eq).[6] If using a solvent, add toluene.

-

Catalysis: Add a catalytic amount of DABCO (0.1 eq).[6]

-

Reaction: Heat the mixture at 80-110 °C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product by column chromatography on silica gel to yield racemic this compound.[1][6]

Protocol 2: Acid-Catalyzed Cyclization of Ethyl (E)-3-(2-hydroxyphenyl)acrylate

This protocol describes the synthesis of the precursor followed by its acid-catalyzed cyclization.[3]

Step 1: Synthesis of (E)-Ethyl 3-(2-hydroxyphenyl)acrylate

-

Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq) and sodium hydride (1.1 eq) at 0 °C.[6]

-

Reaction: Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).[6]

-

Quenching and Extraction: Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.[6]

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product by column chromatography on silica gel.[3][6]

Step 2: Acid-Catalyzed Cyclization

-

Reaction Setup: Dissolve the purified (E)-ethyl 3-(2-hydroxyphenyl)acrylate in a suitable solvent.

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC until the cyclization is complete.

-

Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography as described in Protocol 1.

Data Presentation

The successful synthesis of racemic this compound should be confirmed by various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Liquid | [1] |

| CAS Number (Racemic) | 24698-77-9 | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the protons on the chroman ring, and the ethyl ester group.[7]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule.

-

FTIR: The infrared spectrum should display a strong absorption band for the ester carbonyl group (around 1735 cm⁻¹) and C-O stretching frequencies for the ether and ester functionalities.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the synthesized compound.[8]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of racemic this compound.

Caption: Workflow for the racemic synthesis of this compound.

Conclusion

The racemic synthesis of this compound is a well-established process that can be achieved through several efficient methods, most notably the tandem Michael addition-cyclization of salicylaldehyde and ethyl acrylate. The choice of catalyst (base or Lewis acid) can be adapted to specific laboratory conditions and substrate requirements. Proper purification and thorough analytical characterization are essential to ensure the quality of the final product, which serves as a critical starting material for further enantioselective transformations or resolutions in the development of new therapeutic agents.

References

-

National Institutes of Health. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Available from: [Link]

- Aoyama, T., et al. Novel Route for the Construction of Chroman Ring System Using Cross-Coupling between Benzylic and Aliphatic Alcohols in the Presence of NaHSO4/SiO2. Synfacts, 2012, 8(11), 1226.

-

ACS Publications. Facile Construction of the Benzofuran and Chromene Ring Systems via PdII-Catalyzed Oxidative Cyclization. Organic Letters. Available from: [Link]

-

MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Available from: [Link]

-

National Institutes of Health. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]

-

ResearchGate. Construction of the chroman ring by 6‐endo EPC in the total synthesis of α‐tocopherol. Available from: [Link]

-

RSC Publishing. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Available from: [Link]

-

ResearchGate. Chroman Carboxylic Acids and Their Derivatives. Available from: [Link]

-

ResearchGate. (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]

-

ACS Publications. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. Available from: [Link]

-

Semantic Scholar. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Chroman-2-carboxylate (CAS: 24698-77-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman Scaffold

Ethyl Chroman-2-carboxylate, also known as Ethyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate, is a heterocyclic organic compound built upon the chroman framework. The chroman scaffold is a privileged structure in medicinal chemistry, forming the architectural core of a vast number of biologically active natural products (like Vitamin E) and synthetic pharmaceuticals.[1][2] The specific stereochemistry at the C2 position of the chroman ring can be a critical determinant of a molecule's pharmacological activity, making access to enantiomerically pure building blocks like the (S)- and (R)-enantiomers of this compound highly valuable in drug discovery and development.[1]

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, key synthetic methodologies with mechanistic insights, spectroscopic analysis, and its applications as a versatile intermediate in organic synthesis and pharmaceutical research.

Part 1: Chemical Identity and Physicochemical Properties

The racemic mixture of this compound is identified by the CAS number 24698-77-9.[3] It is a chiral molecule, and its enantiomers are crucial for stereoselective synthesis.

Physicochemical Data (Racemic Mixture)

| Property | Value | Source |

| CAS Number | 24698-77-9 | [3] |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | Liquid | [3] |

| Boiling Point | ~300 °C | [ChemBK] |

| Density | ~1.136 g/cm³ | [ChemBK] |

| Flash Point | ~122 °C | [ChemBK] |

| InChI Key | PSOZUQKKUGXCEN-UHFFFAOYSA-N | [3] |

| Storage | 2-8°C, sealed under dry conditions | [3] |

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, yielding either the racemic mixture or specific enantiomers. Key methods include the catalytic hydrogenation of coumarin precursors, racemic synthesis via Michael addition and cyclization, and enantioselective organocatalytic cyclization.

Racemic Synthesis via Michael Addition and Cyclization

A common and straightforward method to produce racemic this compound involves a base-catalyzed Michael addition of a phenol to an appropriate C3 synthon, followed by an intramolecular cyclization.[1]

Experimental Protocol: General Racemic Synthesis [1]

-

Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and a suitable Michael acceptor such as ethyl acrylate (1.1 eq) in a solvent like ethanol or acetonitrile.

-

Base Catalysis: Add a catalytic amount of a secondary amine base, for example, piperidine or pyrrolidine, to the solution.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The initial Michael addition forms an intermediate which then undergoes intramolecular cyclization.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude residue is then purified using flash column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to yield pure racemic this compound.

Enantioselective Synthesis via Organocatalytic Intramolecular Oxa-Michael Addition

For applications requiring stereochemical precision, the asymmetric intramolecular oxa-Michael addition is a highly effective strategy. This method utilizes a chiral bifunctional organocatalyst, often derived from cinchona alkaloids, to control the stereochemical outcome of the ring-closing reaction.[4]

Mechanism of Action: The bifunctional catalyst operates through a concerted mechanism. Its Lewis basic site (e.g., a quinuclidine nitrogen) activates the nucleophile by deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity. Simultaneously, a Brønsted acidic site (e.g., a thiourea moiety) activates the electrophile (the α,β-unsaturated ester) through hydrogen bonding. This dual activation within a chiral scaffold directs the intramolecular attack to a specific face of the Michael acceptor, leading to the formation of the desired enantiomer.[4]

Experimental Protocol: Asymmetric Organocatalysis [4][5]

-

Precursor Synthesis: First, synthesize the starting material, ethyl (E)-3-(2-hydroxyphenyl)acrylate. This is typically achieved via a Horner-Wadsworth-Emmons reaction between salicylaldehyde and triethyl phosphonoacetate.

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the chiral organocatalyst (e.g., a cinchona-alkaloid-based thiourea, ~5-10 mol%).

-

Solvent and Substrate Addition: Add an anhydrous solvent such as toluene or dichloromethane, and stir the mixture at the desired temperature (e.g., room temperature). Add the ethyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 eq).

-

Reaction Monitoring: Stir the reaction for 12-72 hours, monitoring its progress by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the enantiomerically enriched this compound.

-

Analysis: Characterize the product using spectroscopic methods (NMR, IR) and determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).[6]

Synthesis via Asymmetric Hydrogenation

Another powerful route, particularly for accessing the (S)-enantiomer, is the asymmetric hydrogenation of a chromone precursor, Ethyl 4-oxochromene-2-carboxylate. This method employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand (e.g., (S)-BINAP).[6]

Experimental Protocol: Asymmetric Hydrogenation [6]

-

Precursor Synthesis: Prepare Ethyl 4-oxochromene-2-carboxylate by reacting 2'-hydroxyacetophenone with diethyl oxalate in the presence of sodium ethoxide in ethanol, followed by acid-catalyzed cyclization and esterification.

-

Hydrogenation Reaction: Place the Ethyl 4-oxochromene-2-carboxylate (1.0 eq) and a chiral catalyst such as Ru(OAc)₂[(S)-BINAP] (~0.01 eq) in a high-pressure autoclave.

-

Solvent and Hydrogenation: Add anhydrous, degassed methanol as the solvent. Purge the autoclave with hydrogen gas and then pressurize to 50-100 atm.

-

Reaction Conditions: Stir the reaction mixture at 50-80 °C for 12-24 hours.

-

Work-up and Purification: After cooling and releasing the pressure, remove the solvent under reduced pressure. Purify the residue by column chromatography to yield (S)-Ethyl Chroman-2-carboxylate.

Part 3: Spectroscopic Analysis

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides information on the proton environments in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~ 6.8-7.2 ppm (m, 4H): Aromatic protons of the benzopyran ring system.

-

~ 4.8 ppm (dd, 1H): Proton at the C2 position (methine proton), coupled to the C3 protons.

-

~ 4.2 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester group.

-

~ 2.8-3.0 ppm (m, 2H): Methylene protons at the C4 position.

-

~ 2.2-2.4 ppm (m, 2H): Methylene protons at the C3 position.

-

~ 1.2 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester group.

-

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum identifies all unique carbon environments.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~ 171-173 ppm: Carbonyl carbon of the ester group (C=O).

-

~ 154 ppm: Quaternary aromatic carbon bonded to the ring oxygen (C4a).

-

~ 116-130 ppm: Aromatic carbons (4 CH and 1 quaternary C).

-

~ 75-77 ppm: Methine carbon at the C2 position.

-

~ 61-62 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

-

~ 28-30 ppm: Methylene carbon at the C3 position.

-

~ 23-25 ppm: Methylene carbon at the C4 position.

-

~ 14 ppm: Methyl carbon of the ethyl ester (-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~ 2980-2850 cm⁻¹: C-H stretching from the alkyl portions of the molecule.

-

~ 1735 cm⁻¹: Strong C=O stretching from the ester carbonyl group.[1]

-

~ 1600, 1480 cm⁻¹: C=C stretching from the aromatic ring.

-

~ 1250-1050 cm⁻¹: C-O stretching from the ether and ester groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) leading to a fragment at m/z 161, or the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z 73) resulting in a fragment at m/z 133. Alpha-cleavage adjacent to the ring oxygen is also possible.

-

Part 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value chiral intermediate for the synthesis of more complex molecules.[1]

-

Chiral Building Block: The enantiomerically pure forms are used in the stereoselective synthesis of pharmaceutical agents where specific stereoisomers are required for desired biological activity and to minimize off-target effects.[1]

-

Derivatization: The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).[8]

-

Scaffold for Bioactive Molecules: The chroman-2-carboxylic acid moiety is a core component in various compounds investigated for a range of therapeutic targets. Derivatives have been explored as leukotriene antagonists for inflammatory conditions and as potential anticancer and neuroprotective agents.[9][10]

Part 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, general laboratory safety precautions for handling chroman derivatives and esters should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances such as strong oxidizing agents and strong bases.[3][12]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through a licensed professional waste disposal service.[13]

References

-

Capot Chemical. (2025). MSDS of 6-Chloro-chroman-3-carboxylic acid ethyl ester. Capot Chemical Co., Ltd. [Link]

-

SmartLabs. (n.d.). Esterification. SmartLabs. [Link]

-

MDPI. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. MDPI. [Link]

-

Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2095. [Link]

-

Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396. [Link]

-

PubChem. (n.d.). ethyl 3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). ethyl 3,4-dihydro-2H-pyran-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Moczulski, M., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10105-10116. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(1), 1-27. [Link]

- Google Patents. (n.d.). CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.

-

O'Hagan, D. (2000). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry, 43(18), 3379-3389. [Link]

-

Semantic Scholar. (2015). Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

-

Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

-

MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

-

Govindasami, P., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 22, 333-353. [Link]

-

Science Ready. (n.d.). Mass Spectroscopy Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 11. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ethyl 3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-2-carboxylate | C13H14O4 | CID 20211033 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Significance of Chroman-2-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Abstract

The chroman scaffold, a privileged heterocyclic system, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1] Among its diverse derivatives, chroman-2-carboxylate esters have emerged as a class of molecules with significant therapeutic potential, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive analysis of the biological significance of chroman-2-carboxylate esters, with a focus on their anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical scaffold.

Introduction: The Chroman-2-Carboxylate Core

The chroman ring system, a fusion of a benzene ring and a dihydropyran ring, is a fundamental structural motif found in a vast array of natural products, including the vital fat-soluble vitamin, α-tocopherol (Vitamin E).[2] The introduction of a carboxylate ester at the C-2 position of the chroman ring gives rise to chroman-2-carboxylate esters, a modification that significantly influences the molecule's physicochemical properties and biological activity. The stereochemistry at the C-2 position is a critical determinant of biological function, making the synthesis of enantiomerically pure forms a key focus in medicinal chemistry.[2]

The versatility of the chroman-2-carboxylate scaffold allows for extensive chemical modification at various positions on both the chroman ring and the ester moiety. This chemical tractability, combined with the inherent biological activity of the chroman core, makes these esters highly attractive candidates for the development of novel therapeutics targeting a range of diseases.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Chroman-2-carboxylate esters and their derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[3]

Mechanism of Action: Targeting Cancer Hallmarks

The anticancer effects of chroman derivatives are often multi-faceted, targeting key signaling pathways involved in cancer cell proliferation and survival. One of the primary mechanisms is the induction of the intrinsic apoptosis pathway. This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes that execute cell death.

Furthermore, some chroman derivatives have been shown to modulate the activity of critical signaling pathways such as the PI3K/AKT pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival and growth.[4] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[4]

Diagram: Simplified Intrinsic Apoptosis Pathway Induced by Chroman Derivatives

Caption: Induction of mitochondrial outer membrane permeabilization (MOMP).

Quantitative Data on Anticancer Potency

The cytotoxic effects of chroman derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Lower values are indicative of higher potency.

| Compound ID/Name | Cancer Cell Line | Activity (µM) | Reference |

| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50: 40.9 | [5] |

| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50: 41.1 | [5] |

| Compound 6i (a chroman derivative) | MCF-7 (Breast) | GI50: 34.7 | |

| HHC (a chroman derivative) | A2058 (Melanoma) | IC50: 0.34 | [3] |

| HHC (a chroman derivative) | MM200 (Melanoma) | IC50: 0.66 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the chroman-2-carboxylate ester derivatives and incubate for a specified period (e.g., 48 or 72 hours).[3]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration at which 50% of cell growth is inhibited (GI50 or IC50).[5]

Antioxidant Activity: Scavenging Reactive Oxygen Species

The chroman scaffold is renowned for its antioxidant properties, largely due to the phenolic hydroxyl group on the benzene ring, which can donate a hydrogen atom to neutralize free radicals. This activity is crucial in combating oxidative stress, a pathological condition implicated in numerous diseases.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for many chroman derivatives is hydrogen atom transfer (HAT). The phenolic hydroxyl group readily donates its hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing further cellular damage. The resulting chromanoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating new radical chain reactions.

Diagram: Hydrogen Atom Transfer (HAT) Mechanism

Caption: Neutralization of a free radical by a chroman derivative.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[6]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution has a deep violet color.[6]

-

Sample Preparation: Prepare solutions of the chroman-2-carboxylate ester at various concentrations in a suitable solvent.[6]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the sample solutions with the DPPH solution.[7]

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[7]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which is quantified by the decrease in absorbance.[6]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Chroman derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymes and signaling pathways in the inflammatory cascade.[8][9]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A significant mechanism of the anti-inflammatory action of chroman derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins at sites of inflammation.[9] Additionally, these compounds can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[8][10]

Diagram: Inhibition of the NF-κB Signaling Pathway

Caption: Chroman esters can inhibit the activation of the IKK complex.

Experimental Protocol: In Vitro TNF-α ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein, such as TNF-α, in a sample.[11]

Methodology:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.[11]

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.[11]

-

Sample and Standard Incubation: Add cell culture supernatants (from cells stimulated with an inflammatory agent like LPS in the presence or absence of the test compound) and a series of known TNF-α standards to the wells and incubate.[11]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured TNF-α.[12]

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.[12]

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[12]

-

Stop Reaction and Read: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The concentration of TNF-α in the samples is determined by comparison to the standard curve.[12]

Neuroprotective and Cardiovascular Effects

Neuroprotection: Combating Excitotoxicity and Oxidative Stress

Chroman-2-carboxylate derivatives have shown promise as neuroprotective agents, particularly in models of glutamate-induced excitotoxicity, a key pathological process in neurodegenerative diseases.[3] Their neuroprotective effects are often attributed to a combination of their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival, such as the ERK-CREB pathway.[13]

Cardiovascular Benefits: Vasorelaxation

Certain chroman-2-carboxylate derivatives and related compounds have been investigated for their cardiovascular effects, notably their ability to induce vasorelaxation.[3] This property is crucial for potential therapeutic applications in conditions like hypertension. The vasorelaxant activity is often assessed by measuring the relaxation of pre-contracted arterial rings in an organ bath setup.[3]

Synthesis of Chroman-2-Carboxylate Esters

The synthesis of chroman-2-carboxylate esters can be achieved through various methods, with a significant focus on controlling the stereochemistry at the C-2 position.

Racemic Synthesis

A common approach to synthesizing racemic ethyl chroman-2-carboxylate involves the reaction of salicylaldehyde with ethyl acrylate in the presence of a base catalyst, such as a secondary amine. The reaction proceeds via a Michael addition followed by an intramolecular cyclization.[2]

Enantioselective Synthesis

To obtain enantiomerically pure (S)- or (R)-chroman-2-carboxylate esters, asymmetric synthesis strategies are employed. A highly effective method is the organocatalytic intramolecular oxa-Michael addition of a phenol derivative bearing an α,β-unsaturated ester moiety. This reaction is often catalyzed by chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids.[14]

Diagram: General Workflow for Enantioselective Synthesis

Caption: Organocatalysis is a key method for stereocontrol.

Conclusion and Future Directions

Chroman-2-carboxylate esters represent a highly promising class of compounds with a diverse and potent range of biological activities. Their efficacy as anticancer, antioxidant, anti-inflammatory, and neuroprotective agents, coupled with their synthetic accessibility, positions them as valuable scaffolds for future drug discovery and development efforts. Further research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the chroman-2-carboxylate ester chemotype is poised to yield novel and effective therapies for a multitude of human diseases.

References

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dovepress. [Link]

-

Syntheses and Biological Activities of Chroman-2-ones. A Review. ResearchGate. [Link]

-

3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. [Link]

-

Antioxidant Assays. ResearchGate. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation. PubMed. [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. [Link]

-

DPPH radical scavenging activity. Marine Biology. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Northwest Life Science Specialties. [Link]

-

Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. PharmaInfo. [Link]

-

Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

-

Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. [Link]

-

Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. National Institutes of Health. [Link]

- Chromone-2-carboxilic acid derivatives as cardiovascular agents.

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. novamedline.com [novamedline.com]

- 6. researchgate.net [researchgate.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

The Chroman-2-Carboxylic Acid Scaffold: A Privileged Motif in Therapeutic Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The chroman-2-carboxylic acid core, a heterocyclic motif prevalent in a variety of natural products and synthetic compounds, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational properties and versatile synthetic handles have enabled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the therapeutic applications of chroman-2-carboxylic acid derivatives, with a focus on their utility in oncology, neurology, and metabolic diseases. We will delve into the mechanistic underpinnings of their biological activity, explore key structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable scaffold.

Introduction: The Enduring Significance of the Chroman Nucleus

The chroman framework, consisting of a dihydropyran ring fused to a benzene ring, is a cornerstone of many biologically active molecules. The incorporation of a carboxylic acid at the 2-position introduces a critical functional group that can participate in a wide range of interactions with biological targets, including hydrogen bonding and salt bridge formation. This, combined with the stereogenic center at C2, provides a rich platform for the design of potent and selective therapeutic agents.

One of the most notable early examples of a therapeutic agent based on this scaffold is Troglitazone , a member of the thiazolidinedione class of antidiabetic drugs. Although later withdrawn due to hepatotoxicity, its mechanism of action as a peroxisome proliferator-activated receptor (PPAR) agonist highlighted the potential of the chroman core to modulate key signaling pathways in metabolic diseases. This pioneering work paved the way for extensive research into other therapeutic applications of chroman-2-carboxylic acid derivatives, leading to the discovery of compounds with potent anticancer, antiepileptic, and neuroprotective properties.

Therapeutic Landscape of Chroman-2-Carboxylic Acid Derivatives

The versatility of the chroman-2-carboxylic acid scaffold is evident in the breadth of its therapeutic applications. This section will explore the key areas where these derivatives have shown significant promise.

Anticancer Activity: Inducing Apoptosis and Arresting the Cell Cycle

A significant body of research has focused on the development of chroman-2-carboxylic acid derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Mechanism of Action: The Intrinsic Apoptosis Pathway

Many chroman-based anticancer agents trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Caption: Intrinsic apoptosis pathway induced by chroman-2-carboxylic acid derivatives.

Quantitative Analysis of Anticancer Activity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. A lower value indicates greater potency.

| Compound ID | Cancer Cell Line | Activity (µM) | Reference |

| Compound 6i | MCF-7 (Breast Cancer) | GI50 = 34.7 | |

| Compound 5k | MCF-7 (Breast Cancer) | GI50 = 40.9 | |

| Compound 5l | MCF-7 (Breast Cancer) | GI50 = 41.1 | |

| Compound 4 | HL60 (Leukemia) | IC50 = 8.09 | |

| Compound 8b | HepG2 (Liver Cancer) | IC50 = 13.14 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chroman-2-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 values using appropriate software.

Antiepileptic and Neuroprotective Applications

Chroman-2-carboxylic acid derivatives have also demonstrated significant potential in the treatment of neurological disorders, including epilepsy and neurodegenerative diseases.

Mechanism of Action: Modulation of Neuronal Excitability

A key mechanism underlying the antiepileptic and neuroprotective effects of some chroman derivatives is their ability to modulate the activity of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of seizures.

Caption: Mechanism of neuronal hyperexcitability reduction by chroman derivatives.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of chroman derivatives is highly dependent on their structural features. Key SAR findings include:

-

Substitution on the Aromatic Ring: Electron-withdrawing or -donating groups on the benzene ring of the chroman nucleus can significantly influence activity.

-

Modifications at the Carboxamide Group: For derivatives where the carboxylic acid is converted to an amide, the nature of the substituent on the nitrogen atom is critical for potency and selectivity.

-

Stereochemistry at C2: The stereochemistry at the 2-position of the chroman ring can impact the interaction with the sodium channel, leading to differences in activity between enantiomers.

Neuroprotection Beyond Sodium Channel Blockade

In addition to their effects on ion channels, some chroman-2-carboxylic acid derivatives exhibit neuroprotective properties through other mechanisms, such as the modulation of PPAR-gamma signaling. Activation of PPAR-gamma has been shown to have anti-inflammatory and antioxidant effects in the central nervous system, which can protect neurons from damage in neurodegenerative conditions.

Synthetic Strategies and Methodologies

The synthesis of chroman-2-carboxylic acid and its derivatives can be achieved through several routes. This section provides an overview of a common synthetic approach and a detailed protocol for a key intermediate.

General Synthetic Workflow

A versatile method for the synthesis of the chroman-2-carboxylic acid core involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization. The resulting ester can then be hydrolyzed to the carboxylic acid or further modified.

Caption: General synthetic workflow for chroman-2-carboxylic acid and its derivatives.

Detailed Protocol: Synthesis of 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid Methyl Ester

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive chroman derivatives.

-

Reaction Setup: To a solution of trimethylhydroquinone (1 equivalent) in a suitable solvent (e.g., acetone), add methyl methacrylate (1.2 equivalents).

-

Methylation: Add anhydrous potassium carbonate (K₂CO₃, 2 equivalents) to the mixture and heat to 50°C. Add dimethyl sulfate (1.1 equivalents) and reflux the mixture for 24 hours.

-

Work-up: After the reaction is complete, cool the mixture and adjust the pH to 6 with 10% HCl. Extract the product with diethyl ether.

-

Purification: Wash the organic layer with saturated aqueous NaCl, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo. Purify the crude product by column chromatography to yield the desired methyl ester.

Future Perspectives and Conclusion

The chroman-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent chirality and the presence of a versatile carboxylic acid handle provide ample opportunities for the design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Exploring new therapeutic targets: The application of chroman-2-carboxylic acid derivatives is expanding beyond the traditional areas of metabolic disease, oncology, and neurology.

-

Developing novel synthetic methodologies: More efficient and stereoselective synthetic routes will be crucial for accessing a wider range of structurally diverse derivatives.

-

Utilizing computational approaches: In silico modeling and virtual screening will play an increasingly important role in the rational design of new compounds with desired biological activities.

References

-

Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

-

Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]

-

Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

-

Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

-

El-Sayed, M. A. A., et al. (2021). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 26(16), 4998. [Link]

-

Rawat, P., et al. (2020). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. [Link]

-

Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]

-

Zhang, Y., et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 23(15), 5489-5498. [Link]

Ethyl Chroman-2-carboxylate: A Keystone Precursor for High-Value Active Pharmaceutical Ingredients

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, from natural products to blockbuster pharmaceuticals.[1] Within this chemical class, ethyl chroman-2-carboxylate emerges as a particularly valuable chiral building block, offering a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. The stereochemistry at the C2 position of the chroman ring is often crucial for the pharmacological activity of its derivatives, making enantiomerically pure forms of this compound highly sought-after intermediates in medicinal and process chemistry.[2] This technical guide provides a comprehensive exploration of this compound, from its synthesis—both racemic and enantioselective—to its strategic application in the construction of prominent active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed, field-proven experimental protocols, and offer a comparative analysis of synthetic strategies. This guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, enabling the efficient and strategic utilization of this pivotal precursor.

The Chroman-2-Carboxylate Scaffold: Properties and Significance

The chroman ring system, a bicyclic ether, is a common feature in a wide array of pharmacologically active molecules.[1] The presence of the ester functionality at the 2-position in this compound provides a convenient handle for a variety of chemical manipulations, including hydrolysis, amidation, reduction, and conversion to other functional groups. This versatility is a key reason for its utility as a precursor.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Source |

| CAS Number | 24698-77-9 | [3] |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C, under inert atmosphere | [3] |

The true value of this compound in drug development, however, lies in its chirality. The C2 position is a stereocenter, and it is well-established that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, the ability to access enantiomerically pure (S)- or (R)-ethyl chroman-2-carboxylate is paramount for the synthesis of stereochemically defined APIs.

Synthesis of this compound: Racemic and Enantioselective Strategies

The synthesis of this compound can be approached through several methodologies, each with its own set of advantages and considerations. The choice of a specific route often depends on the desired final product (racemic or enantiopure) and scalability requirements.

Racemic Synthesis: A Straightforward Cyclization

A common and direct method for the preparation of racemic this compound involves the reaction of salicylaldehyde with a suitable C3 synthon, such as ethyl acrylate, followed by an intramolecular cyclization.[3] This reaction can be catalyzed by either a base or a Lewis acid.

Experimental Protocol: Racemic Synthesis of this compound

-

Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add ethyl acrylate (1.2 eq).

-

Catalysis: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq).

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford racemic this compound.[3]

Enantioselective Synthesis: Accessing Chiral Purity

For the synthesis of stereochemically pure APIs, enantioselective methods are essential. Two primary strategies have proven effective for obtaining enantiomerically enriched this compound: organocatalytic asymmetric synthesis and enzymatic kinetic resolution.[2]

This elegant approach utilizes small, chiral organic molecules to catalyze the enantioselective cyclization of a phenolic precursor bearing an α,β-unsaturated ester.[2][4] Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have demonstrated high efficiency in this transformation.[4]

Experimental Protocol: Organocatalytic Synthesis of (S)-Ethyl Chroman-2-carboxylate

-

Precursor Synthesis: Synthesize the (E)-ethyl 3-(2-hydroxyphenyl)acrylate precursor via a Horner-Wadsworth-Emmons reaction between salicylaldehyde and triethyl phosphonoacetate.[4]

-

Asymmetric Cyclization: To a solution of (E)-ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in toluene at -20 °C, add a cinchona-alkaloid-based urea or thiourea catalyst (0.1 eq).[4]

-

Reaction Monitoring: Stir the reaction mixture at this temperature for 24-48 hours, monitoring the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[4]

-

Purification: Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield enantiomerically enriched (S)-ethyl chroman-2-carboxylate.[4]

Table 2: Representative Data for Organocatalytic Synthesis of Chiral Chromans

| Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Cinchona-thiourea | (E)-ethyl 3-(2-hydroxyphenyl)acrylate | Toluene | -20 | 48 | 85-95 | >95 |

Note: Data is representative and may vary based on specific catalyst structure and reaction conditions.

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. This technique relies on the ability of an enzyme, typically a lipase, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.[2] For racemic this compound, enantioselective hydrolysis is a common approach.[2][5]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound

-